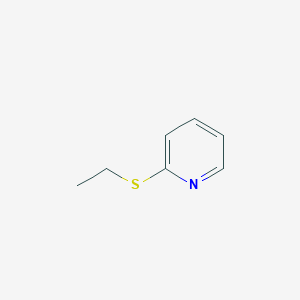

Pyridine, 2-(ethylthio)-

Description

Contextualization within Thioether and Pyridine (B92270) Chemistry Research

The scientific importance of Pyridine, 2-(ethylthio)- is best understood by examining its constituent parts: the pyridine ring and the thioether group. The pyridine scaffold is a fundamental six-membered aromatic heterocycle containing one nitrogen atom. nih.gov It is a ubiquitous structural motif found in natural products like vitamins and alkaloids, and it forms the core of many pharmaceutical and agrochemical compounds. nih.govrsc.org Pyridine and its derivatives are prized in organic chemistry for their role as catalysts, ligands for organometallic complexes, and versatile building blocks for synthesis. nih.govorganic-chemistry.org The nitrogen atom imparts basicity and the ability to participate in hydrogen bonding, which can enhance the solubility and bioavailability of molecules in medicinal chemistry contexts. nih.govajrconline.org

Concurrently, thioethers, which are organosulfur compounds, are extensively utilized in medicine, materials science, and agriculture. researchgate.net The sulfur atom in a thioether is a soft donor, a property that makes it an excellent ligand for coordinating with soft metal ions. acs.org The synthesis of thioethers is a significant focus of research, with numerous methods developed for the formation of the crucial carbon-sulfur bond. researchgate.netnih.govtaylorandfrancis.com

Pyridine, 2-(ethylthio)- thus emerges as a molecule that synergistically combines the features of both classes. It possesses the aromatic, basic nitrogen of pyridine and the coordinating sulfur atom of a thioether, positioning it as a bifunctional molecule with considerable potential as a specialized ligand and a strategic intermediate in complex molecular synthesis.

Significance of Pyridine-Thioether Motifs in Contemporary Chemical Science

The pyridine-thioether motif, the structural core of Pyridine, 2-(ethylthio)-, is of substantial significance in modern chemistry, particularly in the fields of coordination chemistry and catalysis. The presence of both a nitrogen and a sulfur donor atom within the same molecule allows for the formation of stable chelate rings with metal centers. rsc.orgutexas.edu This dual-coordination capability is highly valued for creating metal complexes with tailored electronic, steric, and reactive properties. bohrium.com

Research into related pyridine-thioether ligands has demonstrated their utility in stabilizing various oxidation states of metals and influencing the geometry of the resulting coordination complexes. rsc.orgutexas.edu For example, the coordination of such ligands to manganese and ruthenium has been explored to create complexes for catalysis. rsc.orgutexas.eduacs.org The thioether-sulfur bond can sometimes be labile, reversibly binding and unbinding from a metal center, a "hemilabile" behavior that can be crucial for catalytic cycles.

Furthermore, the pyridine-thioether framework serves as a key building block for constructing more elaborate molecules. Derivatives are investigated for applications ranging from materials science, where they can impart unique electronic properties, to medicinal chemistry. ontosight.ai The introduction of sulfur-containing groups is known to enhance properties like lipophilicity and metal-coordination capabilities, which are important in drug design. The structural versatility of the pyridine-thioether scaffold ensures its continued exploration in the quest for new functional materials and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTBXHXRHAFYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328617 | |

| Record name | 2-ethylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19006-76-9 | |

| Record name | 2-ethylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyridine, 2 Ethylthio and Derived Structures

Direct Alkylation and Thioether Formation Strategies

These methods involve the formation of the critical carbon-sulfur (C-S) bond or the construction of the entire pyridine (B92270) ring to directly yield the 2-(ethylthio)pyridine structure.

Nucleophilic Substitution Reactions for C-S Bond Formation

Nucleophilic substitution is a foundational strategy for forging C-S bonds. In the context of 2-(ethylthio)pyridine synthesis, this typically involves the reaction of an organosulfur nucleophile with an electrophilic pyridine precursor. However, the direct C-H functionalization of the pyridine ring at the 2-position by an ethylthio- group is challenging due to the electron-deficient nature of the ring. More commonly, this approach relies on pre-functionalized pyridines, as discussed in section 2.2.2.

An alternative, though less direct, route involves the generation of pyridinium (B92312) ylides. For instance, 2-(methylthio)pyridine (B99088) has been shown to react with α-diazoacetophenone in the presence of a rhodium(II) catalyst to form a pyridinium ylide. This intermediate can then undergo a [3+2] cycloaddition with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD), ultimately leading to dihydroindolizine structures. mdpi.com While this demonstrates the reactivity of the pyridine nitrogen, direct C-S bond formation at the 2-position via nucleophilic attack on an unsubstituted pyridine ring is not a standard synthetic route. The development of C-S bond formation reactions often faces challenges such as the need for transition metal catalysts and the potential for thiol-mediated catalyst poisoning. nih.govnih.govrsc.org

Utilization of Xanthates as Thiol-Free Reagents

To circumvent the use of volatile and malodorous thiols like ethyl mercaptan, xanthates have emerged as effective and stable thiol surrogates. nih.gov Potassium O-ethyl xanthate (EtOCS₂K) serves as an odorless, low-toxicity sulfur source for the synthesis of 2-(ethylthio)pyridines from halogenated pyridine precursors. mdpi.comresearchgate.net This method typically proceeds under transition-metal-free conditions, relying on an iodine-mediated reaction in a polar aprotic solvent like DMF at elevated temperatures. mdpi.com

The reaction involves the nucleophilic attack of the xanthate on a halopyridine. The process is believed to proceed through a xanthate intermediate, which then decomposes to form the desired thioether. researchgate.net The scope of this reaction is broad, tolerating various substituents on the pyridine ring. mdpi.com

| Entry | Pyridyl Halide | Reagents & Conditions | Product | Yield (%) | Reference |

| 1 | 3-Iodopyridine | EtOCS₂K, I₂, DMF, 150°C, 36h | 3-(Ethylthio)pyridine | 85 | mdpi.com |

| 2 | 2-Bromopyridine (B144113) | EtOCS₂K, I₂, DMF, 150°C, 36h | 2-(Ethylthio)pyridine | 75 | mdpi.com |

| 3 | 2-Chloropyridine | EtOCS₂K, I₂, DMF, 150°C, 36h | 2-(Ethylthio)pyridine | 63 | mdpi.com |

Table 1: Synthesis of (Ethylthio)pyridines using Potassium O-ethyl xanthate (EtOCS₂K) as a thiol-free reagent.

Multicomponent Reactions and Annulation Strategies for Pyridine Ring Construction

Multicomponent reactions (MCRs) offer an efficient pathway for constructing complex molecular architectures like substituted pyridines in a single step from simple precursors. bohrium.comtandfonline.com These reactions are prized for their atom economy and operational simplicity. bohrium.com Various strategies exist for the one-pot synthesis of highly substituted pyridines, often employing catalysts to facilitate the cascade of bond-forming events. organic-chemistry.orgresearchgate.net For example, a base-catalyzed three-component reaction of ynals, isocyanates, and amines can provide highly decorated pyridine derivatives. organic-chemistry.org

While many MCRs focus on generating amino or aryl-substituted pyridines, these methods can be adapted to introduce a thioether moiety. researchgate.net This can be achieved by using a starting material that already contains the ethylthio group. For instance, ketene-S,S-acetals can undergo a Vilsmeier-Haack reaction to produce substituted 2-alkylthiopyridines. thieme-connect.com

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecular fragment, are another powerful tool for pyridine synthesis. scripps.eduresearchgate.net Transition-metal-catalyzed [2+2+2] annulations of alkynes with nitriles are a common route to pyridines. researchgate.net More recently, palladium-catalyzed annulation of α,β-unsaturated ketoximes with alkenes has been developed to produce multisubstituted pyridines with high regioselectivity. doi.org By carefully selecting the precursors, it is conceivable to construct a pyridine ring that is either pre-functionalized with an ethylthio group or can be easily converted to one in a subsequent step.

Derivatization from Pre-functionalized Pyridine Scaffolds

This approach is arguably the most common and direct route to 2-(ethylthio)pyridine, leveraging the reactivity of functional groups already present on the pyridine ring.

Reactions of Pyridinethione Derivatives

Pyridine-2(1H)-thione exists in a tautomeric equilibrium with its thiol form, 2-mercaptopyridine (B119420). This compound is an ambident nucleophile, capable of reacting with electrophiles at either the sulfur or nitrogen atom. Alkylation reactions, however, overwhelmingly favor S-alkylation to produce 2-alkylthiopyridines. researchgate.net

The reaction of pyridine-2(1H)-thione with an ethylating agent, such as ethyl iodide or ethyl chloroacetate, in the presence of a base, provides a high-yielding and straightforward synthesis of 2-(ethylthio)pyridine and its derivatives. nih.govnih.govacs.orgresearchcommons.org The choice of base and solvent can be tailored to the specific substrate.

| Entry | Pyridinethione Derivative | Alkylating Agent | Conditions | Product | Yield (%) | Reference |

| 1 | 3-Cyano-6-phenyl-2(1H)-pyridinethione | Ethyl iodide | DMF, NaOH | 3-Cyano-2-(ethylthio)-6-phenylpyridine | N/A | researchcommons.org |

| 2 | 5-Cyano-4-(p-tolyl)-3-carboxamide-2(1H)-pyridinethione | Ethyl chloroacetate | EtOH | Ethyl 2-((5-cyano-3-carbamoyl-6-methyl-4-(p-tolyl)pyridin-2-yl)thio)acetate | N/A | nih.gov |

| 3 | 3-Cyano-5-phenyl-2(1H)-pyridinethione | Ethyl iodide | N/A | 3-Cyano-2-ethylthio-5-phenylpyridine | N/A | nih.gov |

Table 2: Synthesis of 2-(Ethylthio)pyridine derivatives via alkylation of Pyridine-2(1H)-thiones.

Transformation of Halogenated Pyridine Precursors

The substitution of a halogen atom at the 2-position of the pyridine ring with a sulfur nucleophile is a highly effective and widely used method for synthesizing 2-(ethylthio)pyridine. abertay.ac.uk 2-Chloropyridine and 2-bromopyridine are common starting materials due to their commercial availability and reactivity. chempanda.comnih.gov The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, where the greater electrophilicity at the C2 position facilitates the attack by the nucleophile. abertay.ac.uk

The sulfur nucleophile is typically generated in situ from ethyl mercaptan and a base, such as sodium ethoxide or sodium hydroxide (B78521), or by using a pre-formed sodium ethylthiolate. nih.gov The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. This method is also applicable to the synthesis of the corresponding N-oxide derivative by starting with 2-chloropyridine-1-oxide.

| Entry | Halogenated Pyridine | Sulfur Reagent | Conditions | Product | Yield (%) | Reference |

| 1 | 2-Chloropyridine | Thiourea, then NaOH, then acid | EtOH, Reflux | 2-Mercaptopyridine (intermediate) | High | google.com |

| 2 | 2-Chloropyridine-3-cyano | Ethyl mercaptoacetate | Base | 3-Amino-2-ethoxycarbonylthieno[2,3-b]pyridine (via cyclization) | N/A | abertay.ac.uk |

| 3 | 2-Chloro-5-(4-pyridinyl)pyridine | Ethyl mercaptan | N/A | 2-Ethylthio-5-(4-pyridinyl)pyridine | N/A | nih.gov |

| 4 | 2-Chloropyridine | Sodium hydrosulfide | Propylene glycol | 2-Mercaptopyridine (intermediate) | N/A | google.com |

Table 3: Synthesis of 2-(Ethylthio)pyridines and related compounds from halogenated precursors.

Mechanistic Aspects of Synthetic Routes

The synthesis of 2-(ethylthio)pyridine and its derivatives is underpinned by fundamental organic reaction mechanisms. Understanding these pathways, the transient intermediates, and the specific roles of catalysts and reagents is crucial for optimizing reaction conditions and achieving desired chemical transformations.

Investigation of Reaction Pathways and Intermediates

The formation of the ethylthioether linkage at the C2 position of the pyridine ring primarily proceeds through nucleophilic substitution pathways. The specific pathway and its intermediates are determined by the chosen starting materials.

One common and direct route involves the S-alkylation of 2-mercaptopyridine. In this reaction, a base is first used to deprotonate the thiol group of 2-mercaptopyridine (also known as pyridine-2-thione, a tautomeric form), forming the highly nucleophilic pyridine-2-thiolate (B1254107) anion. This thiolate then acts as the nucleophile, attacking an ethyl halide (such as ethyl iodide or ethyl bromide) in a classic SN2 reaction. The reaction proceeds through a single transition state, leading directly to the formation of 2-(ethylthio)pyridine and a halide salt.

An alternative and widely utilized pathway is the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. A common precursor for this method is 2-chloropyridine. The reaction mechanism involves the nucleophilic attack of an ethylthiolate anion (typically from sodium ethanethiolate, NaSEt) on the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Addition Step: The ethanethiolate nucleophile attacks the C2 carbon of 2-chloropyridine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto the electronegative nitrogen atom.

Elimination Step: The aromaticity of the pyridine ring is restored as the leaving group (the chloride ion) is expelled from the Meisenheimer complex, yielding the final product, 2-(ethylthio)pyridine.

The reaction involving 2-chloropyridine-1-oxide as a starting material follows a similar SNAr pathway. The N-oxide group further activates the pyridine ring towards nucleophilic attack, often allowing the reaction to proceed under milder conditions. The subsequent product, Pyridine, 2-(ethylthio)-, 1-oxide, can then be reduced to 2-(ethylthio)pyridine if desired.

Role of Catalysts and Reagents in Promoting Specific Transformations

The efficiency and selectivity of synthetic routes to 2-(ethylthio)pyridine are heavily influenced by the choice of reagents and, where applicable, catalysts. Their roles are critical in generating the necessary reactive species, stabilizing intermediates, and controlling the reaction environment.

Bases and Solvents: In syntheses starting from 2-mercaptopyridine, a base is a stoichiometric reagent required to generate the nucleophilic thiolate. Common bases include sodium hydroxide (NaOH) or sodium ethoxide (NaOEt). In the SNAr pathway utilizing 2-chloropyridine, the nucleophile, sodium ethanethiolate, is typically prepared beforehand or generated in situ.

The choice of solvent is crucial. Polar aprotic solvents, such as dimethylformamide (DMF), are frequently used in SNAr reactions. These solvents are effective at solvating the counter-ion (e.g., Na⁺) of the nucleophile, leaving the thiolate anion more "naked" and thus more reactive. Anhydrous conditions are often necessary to prevent the hydrolysis of the nucleophile.

Catalysts in Synthesis and Derivatization: While the direct synthesis of 2-(ethylthio)pyridine via nucleophilic substitution does not always require a catalyst, related transformations and the synthesis of more complex derived structures often employ them.

Phase-Transfer Catalysts: In reactions involving an aqueous and an organic phase, such as using aqueous NaOH to deprotonate a thiol, phase-transfer catalysts can be employed. Catalysts like triethylbenzylammonium chloride (TEBA) or crown ethers (e.g., 18-crown-6) facilitate the transfer of the anionic nucleophile from the aqueous phase to the organic phase where the electrophilic substrate resides, thereby accelerating the reaction rate. researchgate.net

Transition Metal Catalysts: The pyridine scaffold and its derivatives can be further functionalized using transition metal catalysis. For instance, rhodium(II) catalysts have been used to react 2-(methylthio)pyridine with diazo compounds, generating pyridinium ylides as reactive intermediates. mdpi.com These ylides can then undergo subsequent cycloaddition reactions to build more complex heterocyclic systems. mdpi.com Similarly, copper catalysts are widely used in multicomponent reactions to construct fused heterocyclic systems from pyridine derivatives, highlighting their role in C-C and C-N bond formation. researchgate.net These examples showcase how catalysts can activate an otherwise stable thioether-substituted pyridine for advanced synthetic applications.

The table below summarizes the key reagents and catalysts and their specific functions in the synthesis of 2-(ethylthio)pyridine and its derivatives.

| Reagent/Catalyst | Class | Role in Transformation | Relevant Pathway |

| Sodium Hydroxide (NaOH) | Base | Deprotonates 2-mercaptopyridine to form the nucleophilic thiolate anion. | S-alkylation |

| Sodium Ethanethiolate (NaSEt) | Nucleophile | Provides the ethylthio- group for substitution on the pyridine ring. | Nucleophilic Aromatic Substitution (SNAr) |

| Dimethylformamide (DMF) | Solvent | Polar aprotic solvent that enhances nucleophilicity in SNAr reactions. | Nucleophilic Aromatic Substitution (SNAr) |

| 18-crown-6 | Phase-Transfer Catalyst | Facilitates transport of anionic nucleophiles between phases to accelerate reaction rates. researchgate.net | Nucleophilic Substitution |

| Rhodium(II) Octanoate | Transition Metal Catalyst | Generates pyridinium ylide intermediates from 2-(alkylthio)pyridines for cycloadditions. mdpi.com | Derivatization |

| Copper(I) Chloride (CuCl) | Transition Metal Catalyst | Catalyzes multicomponent reactions for the synthesis of complex fused heterocycles. researchgate.net | Derivatization |

Elucidation of Chemical Reactivity and Transformation Pathways of Pyridine, 2 Ethylthio

Substitution and Functionalization Reactions

The presence of multiple reactive sites—the ring nitrogen, the sulfur atom, and the pyridine (B92270) ring carbons—enables a variety of substitution and functionalization reactions. The regioselectivity of these reactions is a key consideration in synthetic applications.

The sulfur atom of the ethylthio group in Pyridine, 2-(ethylthio)- is a soft nucleophile due to the presence of lone pairs of electrons. nih.gov This allows for regioselective alkylation at the sulfur atom using appropriate electrophilic reagents, leading to the formation of sulfonium (B1226848) salts. This reaction is analogous to the well-established reactivity of tertiary amines and other thioethers. wikipedia.org

For instance, in related systems, the alkylation of a sulfur atom in a similar chemical environment has been demonstrated. The cyclization of 2-(2-thienyl)ethyl isothiocyanate with electrophiles like methyl fluorosulphate or triethyloxonium (B8711484) tetrafluoroborate (B81430) proceeds via an initial attack of the sulfur atom, leading to the formation of 1-methylthio- or 1-ethylthio-6,7-dihydrothieno[3,2-c]pyridine, respectively. rsc.org This transformation highlights the nucleophilic character of the sulfur atom and its propensity to react with strong alkylating agents.

Table 1: Examples of S-Alkylation in Thioether-Containing Heterocycles Data derived from analogous reactions demonstrating the principle of S-alkylation.

| Starting Material Precursor | Alkylating Agent | Product | Reference |

| 2-(2-thienyl)ethyl isothiocyanate | Methyl fluorosulphate | 1-Methylthio-6,7-dihydrothieno[3,2-c]pyridine | rsc.org |

| 2-(2-thienyl)ethyl isothiocyanate | Triethyloxonium tetrafluoroborate | 1-Ethylthio-6,7-dihydrothieno[3,2-c]pyridine | rsc.org |

The resulting sulfonium salts can be valuable intermediates for further synthetic manipulations.

The reactivity of Pyridine, 2-(ethylthio)- towards electrophiles and nucleophiles is governed by the electronic properties of the pyridine ring. wikipedia.org

Reactions with Electrophiles: The pyridine ring contains an electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution, similar to nitrobenzene. uoanbar.edu.iq Any such reaction would be expected to occur under vigorous conditions. slideshare.net The primary site of electrophilic attack is the basic nitrogen atom, which readily reacts with Lewis acids, protons, and alkylating agents to form pyridinium (B92312) salts. wikipedia.orgyoutube.com This initial reaction at the nitrogen further deactivates the ring towards electrophilic substitution. Oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone can also be achieved using appropriate oxidizing agents like peracids. wikipedia.org

Reactions with Nucleophiles: The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. uoanbar.edu.iqslideshare.net In Pyridine, 2-(ethylthio)-, the C2 position is already substituted. Therefore, nucleophilic attack is anticipated to occur preferentially at the C4 and C6 positions. The ethylthio group, being an ortho, para-director, may influence the precise regioselectivity of these reactions. Hard nucleophiles, such as organometallic reagents or sodium amide, are known to add to the C2 position of unsubstituted pyridine. quimicaorganica.org In the case of 2-substituted pyridines, the reaction can be directed to other positions or can lead to displacement of the substituent if it is a suitable leaving group. The Chichibabin reaction, for example, involves the amination of pyridine at the 2-position by heating with sodamide. slideshare.netbhu.ac.in

Table 2: General Reactivity of the Pyridine Ring

| Reaction Type | Preferred Position(s) | Reactivity Compared to Benzene | Rationale | Reference |

| Electrophilic Addition (on N) | N | N/A | Basic lone pair on nitrogen. | wikipedia.orgyoutube.com |

| Electrophilic Substitution (on C) | C3 | Less reactive | Electron-withdrawing nitrogen deactivates the ring. | uoanbar.edu.iqslideshare.net |

| Nucleophilic Substitution (on C) | C2, C4 | More reactive | Electron-withdrawing nitrogen makes ring carbons electrophilic. | uoanbar.edu.iqslideshare.netyoutube.com |

Cyclization and Ring-Forming Transformations

Pyridine, 2-(ethylthio)- can serve as a scaffold for the construction of more complex fused and condensed heterocyclic systems, which are prevalent in biologically active molecules. nih.govias.ac.in

By introducing appropriate functional groups onto the pyridine ring or the ethylthio substituent, intramolecular cyclization reactions can be initiated to form fused bicyclic or polycyclic systems. beilstein-journals.org These reactions are powerful tools for building molecular complexity in a single step.

A relevant strategy involves the cyclization of substrates containing both an alkyne and a nitrile group, which can be used to construct a new pyridine ring fused to an existing heterocycle. nih.gov Although not starting from Pyridine, 2-(ethylthio)- itself, the synthesis of thieno[3,2-c]pyridines from 2-(2-thienyl)ethyl isothiocyanate demonstrates a powerful intramolecular cyclization pathway that results in a fused heterocyclic system containing an alkylthio group. rsc.org This suggests that a suitably functionalized derivative of Pyridine, 2-(ethylthio)- could undergo similar ring-closing reactions to generate novel fused systems like thieno[2,3-b]pyridines or other related structures.

The fused heterocyclic systems generated through primary cyclization can be further elaborated to form more complex, condensed ring structures. These subsequent reactions often involve functional group manipulations on the newly formed ring. For example, the thione products formed in the cyclization of thienylethyl isothiocyanates can be subsequently alkylated, providing a handle for further diversification. rsc.org Similarly, other fused systems can be functionalized through condensation reactions, allowing for the annulation of additional rings. nih.gov The development of such synthetic routes is crucial for accessing novel chemical space in areas like medicinal chemistry and materials science. ias.ac.inrsc.org

Advanced Cross-Coupling Methodologies

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.com Pyridine, 2-(ethylthio)- is a suitable substrate for certain types of advanced cross-coupling methodologies, particularly those involving C-S bond activation.

The thioether moiety can be utilized as a coupling handle in desulfitative cross-coupling reactions. A prominent example is the Liebeskind-Srogl cross-coupling, which allows for the palladium-catalyzed reaction of thioethers with boronic acids in the presence of a copper(I) carboxylate promoter. nih.gov This methodology has been successfully applied to the regioselective functionalization of complex heterocyclic cores, including the coupling of a 2-(methylthio) derivative. nih.gov It is highly probable that Pyridine, 2-(ethylthio)- would undergo similar transformations, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C2 position by replacing the ethylthio group.

Table 3: Liebeskind-Srogl Desulfitative Cross-Coupling A representative reaction illustrating the cross-coupling of a thioether.

| Thioether Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 2-(Methylthio)pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine | Aryl boronic acid | Pd(PPh₃)₄ / CuTC | 2-Aryl-substituted heterocycle | nih.gov |

Furthermore, while Suzuki-Miyaura cross-coupling reactions are traditionally performed on aryl halides or triflates, the ethylthio group can be seen as a precursor to a more reactive functional group. nih.govclaremont.edu For instance, oxidation of the sulfide (B99878) to a sulfone would generate a better leaving group, potentially enabling its participation in various palladium-catalyzed coupling reactions. This two-step sequence of oxidation followed by cross-coupling expands the synthetic utility of Pyridine, 2-(ethylthio)- as a versatile building block. nih.gov

Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

Pyridine, 2-(ethylthio)- serves as a precursor to pyridine-2-sulfinates, which have emerged as highly effective nucleophilic coupling partners in palladium-catalyzed desulfinative cross-coupling reactions. This transformation offers a significant advantage over the traditional Suzuki-Miyaura cross-coupling, which often encounters difficulties with pyridine-2-boronic acids due to their instability and low reactivity. The desulfinative approach provides a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating linkages between pyridine and other (hetero)aryl systems.

The scope of this reaction is extensive, accommodating a wide array of aryl and heteroaryl halides as coupling partners. This versatility allows for the synthesis of a diverse range of biaryl and hetero-biaryl compounds, which are prevalent motifs in medicinal chemistry and materials science. The reaction conditions are generally tolerant of various functional groups, including ketones, esters, and trifluoromethyl groups, which underscores the synthetic utility of this method.

Table 1: Examples of Palladium-Catalyzed Desulfinative Cross-Coupling Reactions with Pyridine-2-sulfinate

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)pyridine | 85 |

| 2 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)pyridine | 92 |

| 3 | 2-Bromonaphthalene | 2-(Naphthalen-2-yl)pyridine | 78 |

| 4 | 3-Bromopyridine | 2,3'-Bipyridine | 65 |

Note: The data presented in this table is illustrative of the general scope and efficiency of the desulfinative cross-coupling reaction of pyridine-2-sulfinates, derived from compounds like Pyridine, 2-(ethylthio)-.

C-H Functionalization Strategies

Direct C-H functionalization of pyridine rings is a highly sought-after transformation in organic synthesis due to its atom and step economy. However, the inherent electronic properties of the pyridine nucleus present significant challenges in controlling the regioselectivity of these reactions. The pyridine ring is electron-deficient, which generally directs functionalization to the C2 and C4 positions. The presence of the 2-(ethylthio)- substituent further influences the reactivity and selectivity of C-H functionalization.

Various transition-metal catalyzed strategies have been developed to address the challenge of selective C-H activation. These methods often employ directing groups to guide the catalyst to a specific C-H bond. While the nitrogen atom of the pyridine ring can itself act as a directing group, favoring functionalization at the C2 and C6 positions, the development of methods for C3, C4, and C5 functionalization remains an active area of research. For 2-substituted pyridines like Pyridine, 2-(ethylthio)-, C-H functionalization at the C6 position is often favored due to the directing effect of the ring nitrogen. However, achieving selectivity for other positions requires overcoming the intrinsic electronic bias of the substrate. Recent advancements have explored the use of removable directing groups and ligand design to steer the reaction towards less electronically favored positions.

Fundamental Mechanistic Investigations of Reactivity

A thorough understanding of the reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, more efficient transformations.

Unraveling Reaction Mechanisms via Kinetic and Structural Analysis

Detailed mechanistic studies, including kinetic and structural analyses, have been conducted on the palladium-catalyzed desulfinative cross-coupling of pyridine-2-sulfinates. These investigations have provided valuable insights into the catalytic cycle and the factors that control the reaction rate.

A generalized mechanism for this reaction involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The pyridine-2-sulfinate salt transmetalates with the Pd(II) complex, displacing the halide and forming a Pd(II)-sulfinate intermediate.

Desulfination: This key step involves the extrusion of sulfur dioxide (SO2) from the Pd(II)-sulfinate intermediate to generate a Pd(II)-pyridyl species.

Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-Py), regenerating the Pd(0) catalyst.

Kinetic studies have revealed that for pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation acts as the resting-state intermediate. The turnover-limiting step has been identified as the loss of SO2 from this complex. This is in contrast to carbocyclic sulfinates, where transmetalation is often the rate-determining step. The stability of the chelated Pd(II) pyridine-sulfinate complex highlights the influence of the pyridine nitrogen in the catalytic cycle.

Understanding Selectivity and Stereochemical Control

Selectivity is a critical aspect of the chemical transformations involving Pyridine, 2-(ethylthio)- and its derivatives. This includes regioselectivity, chemoselectivity, and stereoselectivity.

Regioselectivity: In the context of C-H functionalization, the 2-(ethylthio)- group, along with the pyridine nitrogen, plays a significant role in directing the regiochemical outcome. The nitrogen atom's lone pair can coordinate to the metal catalyst, directing functionalization to the adjacent C6 position. Achieving selectivity for the C3, C4, or C5 positions is more challenging and often requires specialized catalytic systems that can override the inherent electronic and steric preferences of the substrate. For instance, the use of bulky ligands on the metal catalyst can sterically hinder approach to the C6 position, potentially favoring functionalization at other sites.

Chemoselectivity: In molecules containing multiple reactive sites, chemoselectivity becomes a key consideration. For example, in desulfinative cross-coupling reactions with aryl halides that possess other potentially reactive functional groups, the palladium catalyst must selectively activate the C-X bond over other functionalities. The high chemoselectivity observed in these reactions is a testament to the well-defined mechanistic pathway of the catalytic cycle.

Stereochemical Control: As Pyridine, 2-(ethylthio)- is an achiral molecule and the reactions discussed primarily involve transformations on the planar aromatic ring, stereochemical control is not a primary consideration in most of its reactivity. However, if a C-H functionalization or cross-coupling reaction were to introduce a new chiral center, the development of enantioselective catalytic systems would be necessary to control the stereochemical outcome. This would typically involve the use of chiral ligands on the metal catalyst to create a chiral environment that favors the formation of one enantiomer over the other.

Coordination Chemistry and Ligand Design Principles Incorporating Pyridine, 2 Ethylthio Motifs

Complexation Tendencies with Transition Metal Ions

The unique structural motif of Pyridine (B92270), 2-(ethylthio)-, featuring a soft thioether sulfur donor and a borderline hard/soft pyridine nitrogen donor, allows for versatile coordination behavior with a range of transition metal ions. This dual-donor capability is central to its utility in coordination chemistry.

Formation of Complexes with Divalent Metal Ions (e.g., Cu(II), Zn(II), Co(II), Ni(II), Cd(II))

Pyridine, 2-(ethylthio)- and its derivatives readily form stable complexes with numerous divalent transition metal ions. The coordination environment of the metal center is highly dependent on the specific ligand architecture, the metal-to-ligand ratio, and the counter-anions present.

Complexes with Copper(II) have been extensively studied, often featuring Schiff base ligands incorporating the 2-(ethylthio)pyridine moiety. X-ray crystallography studies of such complexes frequently reveal a distorted square planar or square pyramidal geometry around the Cu(II) center. researchgate.netmdpi.com For instance, in complexes with tetradentate Schiff base ligands, the copper ion is typically coordinated by the pyridine nitrogen, the imine nitrogen, a phenolate oxygen, and the thioether sulfur. researchgate.net

Zinc(II) and Cadmium(II) , both d¹⁰ ions, also form stable complexes. Due to their flexible coordination geometries, they can adopt tetrahedral or octahedral arrangements depending on the ligand's denticity. nih.govchemrxiv.org For example, a cadmium(II) complex with a tridentate ligand, 2,6-bis(ethylthiomethyl)pyridine, has been shown to adopt a five-coordinate structure. rsc.org The coordination typically involves the nitrogen atom of the pyridine ring and the sulfur atom of the thioether group. chemrxiv.orgscielo.br

Cobalt(II) and Nickel(II) complexes have also been synthesized and characterized. rsc.orgresearchgate.net Spectroscopic and magnetic data for Co(II) complexes often suggest octahedral or distorted tetrahedral geometries. researchgate.netnih.gov Similarly, Ni(II) complexes can exhibit various coordination numbers and geometries, including square planar and octahedral, influenced by the ligand framework. mdpi.comjscimedcentral.com The formation of these complexes is driven by the favorable interaction between the d-orbitals of the metal ions and the donor atoms of the ligand.

Table 1: Coordination Geometries of Divalent Metal Complexes with Pyridine, 2-(ethylthio)- Derived Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference(s) |

|---|---|---|---|

| Cu(II) | Tetradentate Schiff Base | Distorted Square Planar/Pyramidal | researchgate.netmdpi.com |

| Zn(II) | Thiosemicarbazone | Distorted Square Pyramidal/Octahedral | nih.gov |

| Co(II) | Terpyridine-like | Mononuclear, Sandwich-like | rsc.org |

| Ni(II) | Tridentate N2S | Square Planar | nih.gov |

| Cd(II) | Tridentate N2S | Five-coordinate | rsc.org |

Rhenium(I) and Technetium(I) Complexation

The fac-[M(CO)₃]⁺ core (where M = Re or Tc) is a robust and versatile platform in radiopharmaceutical chemistry. Ligands capable of coordinating to this core are of significant interest. The combination of a pyridine nitrogen and a thioether sulfur in "Pyridine, 2-(ethylthio)-" makes it a suitable candidate for designing chelators for Rhenium(I) and its radioisotope counterpart, Technetium-99m. mdpi.com

Rhenium(I) tricarbonyl complexes are often synthesized from [Re(CO)₅Cl] or a similar precursor. mdpi.com The resulting complexes are typically stable, octahedral species where the tridentate ligand occupies one face of the octahedron. The pyridine and thioether functionalities of ligands derived from 2-(ethylthio)pyridine can effectively coordinate to the Re(I) center, forming stable chelates. nih.govfigshare.com

For Technetium-99m , the development of efficient chelating agents is crucial for its use in diagnostic imaging. nih.gov The design of bifunctional chelators often incorporates a tridentate system to bind the fac-[⁹⁹ᵐTc(CO)₃]⁺ core. Ligand systems featuring a pyridine ring and a thioether donor, similar to the structure of "Pyridine, 2-(ethylthio)-", are well-suited for this purpose, offering a stable N₂S or NS₂ coordination environment. nih.govmdpi.com The choice of chelator has been shown to significantly affect the pharmacokinetic properties of the resulting radiopharmaceutical. nih.gov

Role of the Thioether and Pyridine Nitrogen as Donor Atoms

The coordination chemistry of "Pyridine, 2-(ethylthio)-" and its derivatives is fundamentally dictated by the electronic and steric properties of the pyridine nitrogen and the thioether sulfur atoms.

The pyridine nitrogen acts as a σ-donor. Its coordination to a metal center is a primary feature in the formation of these complexes. jscimedcentral.comwikipedia.org The involvement of the pyridine nitrogen in coordination is often confirmed by a shift in the C=N stretching frequency in the infrared spectra of the complexes compared to the free ligand.

The thioether sulfur is a soft donor atom and preferentially binds to softer or borderline metal ions. scielo.br Its coordination is crucial for the chelate effect, enhancing the stability of the resulting metal complexes. The M-S bond formation can be identified through spectroscopic techniques and confirmed by X-ray crystallography. In many crystal structures of these complexes, the thioether sulfur atom is found within the coordination sphere of the metal ion. researchgate.netrsc.org The flexibility of the ethylthio chain allows the sulfur atom to position itself favorably for chelation.

The combined action of the pyridine nitrogen and the thioether sulfur as a bidentate or as part of a larger polydentate ligand system leads to the formation of stable five- or six-membered chelate rings, which is a thermodynamically favorable outcome.

Rational Design of Polydentate Ligands

The "Pyridine, 2-(ethylthio)-" scaffold serves as a valuable building block in the rational design of more complex polydentate ligands. By chemically modifying the pyridine ring or the ethylthio side chain, ligands with varying denticity, geometry, and electronic properties can be synthesized.

Development of Schiff Base Ligands Containing 2-(ethylthio)-pyridine Fragments

A prominent strategy for creating polydentate ligands involves the use of Schiff base condensation reactions. Typically, an amine precursor containing the 2-(ethylthio)pyridine moiety is reacted with an aldehyde or ketone to form a ligand with an imine (-C=N-) linkage.

These Schiff base ligands can be designed to be tetradentate or pentadentate, offering multiple donor atoms for metal coordination. scielo.brnih.gov For example, a tetradentate ligand can be synthesized by condensing 2-(2-aminoethylthio)aniline with salicylaldehyde. Such ligands provide a mixed-donor environment (e.g., N₂SO or N₂S₂), which can stabilize various metal ions in specific coordination geometries. scielo.brnih.gov The imine nitrogen and the phenolic oxygen (from salicylaldehyde) act as additional donor sites along with the pyridine nitrogen and thioether sulfur.

Table 2: Examples of Schiff Base Ligands Incorporating the 2-(Alkylthio)pyridine Motif

| Precursor 1 | Precursor 2 | Resulting Ligand Type | Potential Donor Atoms | Reference(s) |

|---|---|---|---|---|

| 2-(2-aminoethylthio)aniline derivative | Salicylaldehyde | Tetradentate (N₂SO) | Pyridine-N, Imine-N, Thioether-S, Phenolic-O | |

| 2-(2-aminoethylthio)-N-(thiophene-2-ylmethylene)aniline | Pyridine-2-carbaldehyde | Pentadentate (N₃S₂) | Pyridine-N, Imine-N (x2), Thioether-S, Thiophene-S | scielo.br |

| 2-(2-aminoethyl)pyridine | 2-hydroxy-3,5-di-tert-butyl-benzaldehyde | Tridentate (N₂O) | Pyridine-N, Imine-N, Phenolic-O | researchgate.net |

Design of Unsymmetrical and Tridentate Chelating Agents

The versatility of the 2-(ethylthio)pyridine framework allows for the design of both symmetrical and unsymmetrical ligands. Unsymmetrical ligands are of particular interest as they can create unique coordination environments around a metal center, potentially leading to complexes with interesting catalytic or electronic properties. nih.gov An unsymmetrical Schiff base can be prepared by a stepwise condensation, first reacting an amine containing the 2-(ethylthio)pyridine unit with one type of aldehyde, and then further reacting the product with a different aldehyde. scielo.br

Tridentate chelating agents are another important class of ligands designed from this motif. These ligands typically provide three donor atoms that bind to a metal ion in a meridional or facial arrangement. A common design involves a central pyridine ring with two arms attached at the 2- and 6-positions, each containing a donor atom. For instance, 2,6-bis(ethylthiomethyl)pyridine acts as a tridentate N₂S₂ ligand, coordinating through the central pyridine nitrogen and the two thioether sulfur atoms. rsc.org Such ligands have been shown to form stable complexes with a variety of transition metals, including Cd(II), where they can enforce a five-coordinate geometry. rsc.org The design of these tridentate ligands is a key strategy in controlling the coordination number and geometry of the resulting metal complexes. nih.govnih.gov

Based on a thorough review of the available search results, it is not possible to generate the requested article on the catalytic applications of "Pyridine, 2-(ethylthio)-". The provided outline requires specific, detailed research findings for this exact chemical compound within several specialized areas of catalysis.

The search results contain information on related, but structurally distinct, compounds and concepts, such as:

General pyridine-oxazoline (PyOX) ligands.

Pyridine-based N-heterocyclic carbene (NHC) complexes without the 2-(ethylthio)- group.

General immobilization techniques for other pyridine-containing ligands.

Catalytic applications of other thioether or pyridine-based ligands.

However, no specific data, research findings, or examples pertaining to "Pyridine, 2-(ethylthio)-" were found for its role as a ligand in pyridine-oxazoline systems, its application in N-heterocyclic carbene-copper(I) complexes, or strategies for its immobilization and subsequent use in heterogeneous catalysis as required by the article's outline.

Therefore, fulfilling the request to generate "thorough, informative, and scientifically accurate content for each section and subsection" focused solely on "Pyridine, 2-(ethylthio)-" is not feasible with the currently available information. To do so would require fabricating information or discussing compounds outside the strict scope of the user's request, which is explicitly forbidden by the instructions.

Catalytic Applications and Mechanistic Insights of Pyridine, 2 Ethylthio Based Systems

Fundamental Mechanistic Studies of Catalytic Cycles

The elucidation of catalytic mechanisms is fundamental to understanding and optimizing chemical transformations. For catalytic systems based on "Pyridine, 2-(ethylthio)-", detailed mechanistic studies focus on identifying the key factors that govern reaction efficiency and selectivity. These investigations typically involve the characterization of catalyst resting states, determination of turnover-limiting steps, and the identification of active species and reaction intermediates.

Identification of Catalyst Resting States and Turnover-Limiting Steps

In palladium-catalyzed reactions, which are a common application for pyridine-based ligands, the nature of the ligand can significantly influence both the resting state and the turnover-limiting step. For instance, in C-H arylation reactions using a pyridine-based directing group, the catalyst resting state has been identified as a monomeric Pd(II) species. nih.gov The turnover-limiting step in this system was found to be the oxidation of a dimeric palladium intermediate. nih.gov

Studies on related systems have shown that the substitution of a simple pyridine (B92270) ligand with a thioether-containing ligand can induce a switch in the turnover-limiting step. nih.gov For example, in the Pd-catalyzed C–H alkenylation of heteroarenes, using a pyridine-coordinated catalyst, the alkene insertion into the Pd-C bond is the turnover- and selectivity-determining step. nih.gov However, when an ionic thioether ligand is used, the C-H cleavage step becomes selectivity-determining. nih.gov This suggests that a ligand like "Pyridine, 2-(ethylthio)-", which contains both a pyridine and a thioether moiety, could exhibit complex behavior, potentially influencing the catalytic cycle in a nuanced manner.

The identification of the catalyst resting state often involves spectroscopic techniques such as NMR. For example, in a palladium-catalyzed coupling of aryl halides with thiols, the resting state of the catalyst was identified as a palladium bis-thiolate complex when using Pd(OAc)2 as the precursor, and a binuclear Pd(0) complex with Pd2(dba)3. nih.gov

The following table summarizes findings on catalyst resting states and turnover-limiting steps in related catalytic systems, which can provide insights into systems potentially employing "Pyridine, 2-(ethylthio)-".

| Catalytic System | Catalyst Precursor/Ligand | Resting State | Turnover-Limiting Step |

| Pd-catalyzed C-H Arylation | Pd(OAc)2 / 3-methyl-2-phenylpyridine | Monomeric Pd(II) species | Oxidation of Pd dimer |

| Pd-catalyzed C-H Alkenylation of Thiophenes | (py)2Pd(OAc)2 | Not explicitly stated | Alkene insertion |

| Pd-catalyzed Coupling of Aryl Halides with Thiols | Pd(OAc)2 / CyPF-tBu | Palladium bis-thiolate complex [Pd(CyPF-tBu)(SR)2] | Not explicitly stated |

| Pd-catalyzed Coupling of Aryl Halides with Thiols | Pd(dba)2 / CyPF-tBu | Binuclear Pd(0) complex [(CyPF-tBu)Pd]2(dba) | Not explicitly stated |

| Pd-catalyzed Coupling of Aryl Halides with Thiols | [Pd(CyPF-tBu)(p-tolyl)(Br)] | Hydridopalladium thiolate complex [Pd(CyPF-tBu)(H)(SR)] | Not explicitly stated |

Elucidation of Active Species and Reaction Intermediates

The active species is the form of the catalyst that directly participates in the catalytic cycle, while reaction intermediates are the various chemical species that are formed and consumed during the cycle. Identifying these species is key to understanding the reaction pathway.

In many cross-coupling reactions catalyzed by transition metals, the active species is a low-valent metal complex, for example, a Pd(0) species, which initiates the catalytic cycle via oxidative addition. The subsequent intermediates can include Pd(II) or even higher oxidation state species like Pd(IV). nih.gov

For pyridine-containing macrocyclic complexes used in oxidation reactions, mechanistic studies have suggested that an oxoiron complex is the catalytically competent species. unimi.it The pyridine ring in these ligands can help stabilize high oxidation states of the coordinated metal, which is crucial for their catalytic activity. unimi.it

In a silver/pyridine co-mediated oxidative arylthiocyanation of activated alkenes, mechanistic studies indicated that a Ag(II)-pyridine complex is the active species responsible for oxidizing the thiocyanate (B1210189) anion to a thiocyanate radical. nih.gov The reaction proceeds through an alkyl radical intermediate followed by cyclization to form an aryl radical intermediate. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating reaction intermediates and transition states that may be too transient to observe experimentally. For instance, in the Pd-catalyzed C-H alkenylation of 3-methylthiophene (B123197) with a pyridine-coordinated catalyst, DFT calculations have been used to examine the energy barriers of key catalytic steps, including C-H cleavage and migratory insertion. nih.gov

The dual functionality of "Pyridine, 2-(ethylthio)-" with its pyridine nitrogen and thioether sulfur could allow it to act as a bidentate or a monodentate ligand, potentially leading to different active species and intermediates depending on the reaction conditions and the metal center.

Computational and Theoretical Investigations of Pyridine, 2 Ethylthio

Electronic Structure and Molecular Properties Analysis

Density Functional Theory (DFT) Calculations

While Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of organic molecules, specific DFT studies on Pyridine (B92270), 2-(ethylthio)- are not found in the current body of scientific literature. Such calculations would be invaluable for determining optimized geometry, electronic energies, and the distribution of electron density within the molecule.

Quantum Chemical Calculations for Electronic Characteristics

Similarly, there is a lack of specific quantum chemical calculations detailing the electronic characteristics of Pyridine, 2-(ethylthio)-. Important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity and electronic transitions, have not been reported.

Prediction and Elucidation of Reaction Mechanisms

The application of computational methods to predict and elucidate the reaction mechanisms of Pyridine, 2-(ethylthio)- remains an uninvestigated area.

Computational Modeling of Reaction Pathways

There are no available studies that computationally model the reaction pathways involving Pyridine, 2-(ethylthio)-. Such modeling is essential for understanding how the molecule interacts with other reagents and the step-by-step processes of its chemical transformations.

Energy Profiles and Transition State Analysis

Consequently, energy profiles and transition state analyses for reactions involving Pyridine, 2-(ethylthio)- are also absent from the literature. This information is critical for determining reaction kinetics and identifying the rate-determining steps of potential chemical reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, which provide insight into the conformational dynamics and interactions of molecules over time, have not been reported for Pyridine, 2-(ethylthio)-. MD simulations could offer valuable information on its behavior in different solvent environments and its potential interactions with biological macromolecules.

Exploration of Conformational Landscapes and Dynamic Behavior

Computational studies on similar molecules, like allyl ethyl sulfide (B99878), have utilized density functional theory (DFT) to identify multiple stable conformers. illinois.edu For "Pyridine, 2-(ethylthio)-", the dihedral angles between the pyridine ring and the ethyl group would be the key determinants of its conformational isomers. It is plausible that different orientations of the ethyl group relative to the pyridine ring would lead to various conformers with distinct energy levels.

The dynamic behavior of "Pyridine, 2-(ethylthio)-" can be inferred from studies on related thiols and sulfides. For instance, the tautomeric equilibrium between 2-pyridinethiol and 2-pyridinethione has been studied computationally, revealing that the thione form is generally more stable in solution. acs.org This underlying electronic structure of the pyridine-sulfur bond will influence the dynamic properties of its S-ethylated derivative.

A hypothetical conformational analysis of "Pyridine, 2-(ethylthio)-" would likely involve scanning the potential energy surface by systematically rotating the dihedral angles of the ethylthio substituent. The resulting conformers would be characterized by their relative energies, geometric parameters, and dipole moments.

Table 1: Hypothetical Conformational Analysis Data for Pyridine, 2-(ethylthio)- based on Analogous Compounds

| Conformer | Dihedral Angle (Cpyridine-S-Cethyl-Cmethyl) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Anti | ~180° | 0.00 | ~2.0 |

| Gauche | ~60° | 0.5 - 1.5 | ~2.5 |

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Specific values for "Pyridine, 2-(ethylthio)-" would require dedicated computational studies.

Simulations of Molecular Interactions with Surfaces or Solvents

Molecular dynamics (MD) simulations are a powerful tool to study the interactions of molecules with their environment. While no specific MD simulations for "Pyridine, 2-(ethylthio)-" were found, studies on related pyridine derivatives and sulfides provide a framework for understanding its potential behavior in different media.

Simulations of pyridine interacting with surfaces have shown that the orientation and binding are governed by a combination of noncovalent interactions, including those involving the nitrogen lone pair and the aromatic pi-system. For "Pyridine, 2-(ethylthio)-", the ethylthio group would introduce additional steric and electronic factors influencing its surface interactions.

In solution, the solvent can have a significant impact on the conformational equilibrium and dynamic behavior of a molecule. Computational studies on 2-pyridinethiol have shown that solvent polarity can influence the tautomeric equilibrium. acs.org Similarly, for "Pyridine, 2-(ethylthio)-", the interactions between the polar pyridine ring and the more nonpolar ethylthio group with solvent molecules would be crucial. MD simulations could model the solvation shell around the molecule, providing insights into the local solvent structure and its effect on the solute's conformation.

For example, in a polar solvent, it is expected that solvent molecules would preferentially interact with the nitrogen atom of the pyridine ring. In contrast, in a nonpolar solvent, van der Waals interactions with the entire molecule, including the ethyl group, would be more dominant.

Table 2: Potential Molecular Interactions of Pyridine, 2-(ethylthio)- with Different Environments (Inferred from Analogous Systems)

| Environment | Primary Interaction Sites on Pyridine, 2-(ethylthio)- | Expected Effects |

| Polar Solvent (e.g., Water) | Pyridine Nitrogen | Stabilization of more polar conformers. |

| Nonpolar Solvent (e.g., Hexane) | Ethyl Group, Pyridine Ring (pi-system) | Minimal impact on conformational preference. |

| Metal Surface | Pyridine Nitrogen, Sulfur Atom | Adsorption and potential catalytic reactions. |

Note: This table is speculative and based on the behavior of similar functional groups in different environments. Detailed simulations are needed for accurate predictions for "Pyridine, 2-(ethylthio)-".

Interactions with Biological Macromolecules and Systems Non Clinical/non Safety Focus

Enzyme Binding and Mechanistic Inhibition Studies

While specific inhibitory studies on "Pyridine, 2-(ethylthio)-" are not prominently published, the general principles of enzyme-ligand binding provide a basis for understanding its potential mechanisms. Pyridine (B92270) and its derivatives are common fragments in molecules designed to target enzyme active sites.

For a molecule like "Pyridine, 2-(ethylthio)-", a plausible binding mode within a kinase like CDK2 would involve the pyridine ring occupying the hydrophobic pocket typically filled by the adenine (B156593) ring of ATP. The orientation would likely be governed by the potential for hydrogen bonding between the pyridine nitrogen and backbone amide groups of the hinge region of the kinase.

At the molecular level, the interaction between an enzyme and a ligand such as "Pyridine, 2-(ethylthio)-" is a dynamic process stabilized by numerous non-covalent interactions. Studies on related thioether-containing pyridine and pyrimidine (B1678525) scaffolds reveal that both hydrophobic and electrostatic interactions are crucial. For example, in studies of inhibitors binding to an allosteric pocket on Heat Shock Protein 70 (Hsp70), a related heat shock protein, phenylthio- and benzyloxy- groups were found to fit into hydrophobic subpockets, forming interactions with residues like Tyr41, Phe68, and Trp90. The ethylthio group of "Pyridine, 2-(ethylthio)-" would be expected to engage in similar hydrophobic interactions.

Protein-Ligand Interaction and Molecular Recognition Research

Molecular recognition research utilizes computational tools to predict and analyze the binding of ligands to protein targets, offering insights into the forces that drive these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "Pyridine, 2-(ethylthio)-", docking simulations would be employed to predict its binding affinity and pose within the active sites of proteins like Hsp90α and CDK2.

These simulations calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy value typically indicates a more stable and favorable interaction. While specific docking results for "Pyridine, 2-(ethylthio)-" are not published, the table below illustrates the kind of data that such a study would generate for a set of pyridine derivatives against a protein target.

Table 1: Illustrative Molecular Docking Results for Pyridine Derivatives Against a Kinase Target This table is for illustrative purposes to show typical data from a molecular docking study and does not represent actual experimental results for Pyridine, 2-(ethylthio)-.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Predicted) |

|---|---|---|---|

| Pyridine | CDK2 | -4.8 | LEU83, GLU81 |

| Pyridine, 2-methyl- | CDK2 | -5.2 | LEU83, PHE80 |

| Pyridine, 2-(ethylthio)- | CDK2 | -6.1 | LEU83, VAL18, ILE10 |

| Pyridine, 2-chloro- | CDK2 | -5.5 | LEU83, LYS33 |

The stability of a protein-ligand complex is determined by the sum of its intermolecular interactions. For "Pyridine, 2-(ethylthio)-", these interactions can be categorized as follows:

Hydrogen Bonding : Hydrogen bonds are critical for the specificity of protein-ligand interactions. The nitrogen atom in the pyridine ring of the compound is a potential hydrogen bond acceptor. It could form a hydrogen bond with backbone amide protons in the hinge region of a kinase or with side-chain donors (e.g., from Lysine or Arginine) in an enzyme's active site.

Hydrophobic Interactions : These interactions are a major driving force for ligand binding and protein folding. The ethyl group and the aromatic pyridine ring of "Pyridine, 2-(ethylthio)-" are hydrophobic. When binding to a protein, these parts of the molecule would likely be buried in a hydrophobic pocket, displacing water molecules and increasing entropy. Amino acids with nonpolar side chains such as Leucine, Isoleucine, Valine, and Phenylalanine are frequently involved in these interactions. The sulfur atom of the ethylthio group can also contribute to van der Waals and non-polar interactions within the binding site.

CH–π Interactions : This is a weaker type of hydrogen bond where a C-H bond acts as the donor and a π-system (like the pyridine ring) acts as the acceptor. These interactions are increasingly recognized as functionally important in the stability of 3D protein structures and in molecular recognition.

Materials Science Applications and Mechanistic Understandings of Pyridine, 2 Ethylthio Derivatives

Corrosion Inhibition Mechanisms

The primary mechanism by which Pyridine (B92270), 2-(ethylthio)- and its derivatives protect metals from corrosion is through the formation of an adsorbed film on the metal surface. This protective layer acts as a barrier, isolating the metal from the corrosive environment. The effectiveness of this process is dictated by the adsorption of the inhibitor molecules onto the metal. Organic inhibitors function by adsorbing onto the metal surface, and this action is influenced by the nature and charge of the metal, the chemical composition of the inhibitor, and the type of aggressive electrolyte. mdpi.comchemmethod.com

The adsorption of Pyridine, 2-(ethylthio)- onto a metal surface is a complex process involving multiple interaction modes. The molecule contains a nitrogen atom within the pyridine ring, a sulfur atom in the thioether group, and an aromatic ring system. These features are crucial for its adsorption capabilities. researchgate.netchemmethod.com

Role of Heteroatoms: The nitrogen and sulfur atoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron), leading to the formation of coordinate covalent bonds (chemisorption). mdpi.com This type of interaction results in a strong and stable attachment of the inhibitor molecule to the surface.

Pi-Electron Interactions: The pyridine ring is rich in π-electrons. These electrons can interact with the metal surface, contributing to the adsorption process. This is particularly relevant when the metal surface has a positive charge, allowing for an electrostatic interaction that strengthens the bond between the inhibitor and the metal.

Electrostatic Interactions: In acidic solutions, the pyridine nitrogen can become protonated. The resulting cationic species can then be electrostatically attracted to a negatively charged metal surface (relative to the zero charge potential), a process known as physisorption.

To understand the adsorption process quantitatively, experimental data are often fitted to various adsorption isotherms. For many pyridine derivatives, the Langmuir adsorption isotherm provides a good model for the adsorption behavior. mdpi.comresearchgate.netpnu.ac.irqu.edu.qanih.gov The Langmuir model assumes that a monolayer of the inhibitor is formed on the metal surface, that all adsorption sites are equivalent, and that there are no interactions between the adsorbed molecules. wikipedia.org

The Langmuir isotherm is represented by the equation:

C / θ = 1 / K_ads + C

where:

C is the concentration of the inhibitor.

θ is the surface coverage by the inhibitor.

K_ads is the equilibrium constant of the adsorption process.

The equilibrium constant K_ads is related to the standard Gibbs free energy of adsorption (ΔG°_ads) by the following equation:

K_ads = (1/55.5) * exp(-ΔG°_ads / RT)

where:

R is the universal gas constant.

T is the absolute temperature.

The value 55.5 is the molar concentration of water in the solution.

The sign and magnitude of ΔG°_ads provide insight into the spontaneity and nature of the adsorption. A negative value of ΔG°_ads indicates a spontaneous adsorption process. researchgate.netui.ac.id Generally, values of ΔG°_ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. mdpi.com For many organic inhibitors containing nitrogen and sulfur, the calculated ΔG°_ads values often point towards a mixed mode of adsorption involving both physisorption and chemisorption. ui.ac.id

Table 1: Hypothetical Thermodynamic Parameters for Adsorption of Pyridine, 2-(ethylthio)- on Steel in Acidic Medium

| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | K_ads (L/mol) | ΔG°_ads (kJ/mol) | Adsorption Type |

| 0.0001 | 0.65 | 18571 | -30.1 | Mixed |

| 0.0005 | 0.85 | 20000 | -30.6 | Mixed |

| 0.0010 | 0.92 | 22500 | -31.2 | Mixed |

| 0.0050 | 0.96 | 24000 | -31.6 | Mixed |

| 0.0100 | 0.98 | 25500 | -32.0 | Mixed |

Note: This table is generated for illustrative purposes based on typical values found for similar pyridine and thioether-based corrosion inhibitors.

Surface Interaction Studies

The interaction between Pyridine, 2-(ethylthio)- and the metal surface leads to the formation of a protective film. The nature and properties of this film are critical to the inhibitor's performance and are investigated through both experimental and theoretical methods.

Several surface analysis and electrochemical techniques are employed to confirm the formation and effectiveness of the inhibitor film:

Electrochemical Impedance Spectroscopy (EIS): This technique provides information about the resistance and capacitance of the metal-solution interface. In the presence of an effective inhibitor like Pyridine, 2-(ethylthio)-, an increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) are typically observed. The increased R_ct indicates a slowing of the corrosion process, while the decreased C_dl suggests the displacement of water molecules by the adsorbing inhibitor molecules, which have a lower dielectric constant. qu.edu.qa

Potentiodynamic Polarization: This method measures the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. Pyridine derivatives often act as mixed-type inhibitors, meaning they suppress both reactions. pnu.ac.ir The reduction in the corrosion current density (i_corr) in the presence of the inhibitor is a direct measure of its efficiency. mdpi.com

Scanning Electron Microscopy (SEM): SEM imaging allows for the direct visualization of the metal surface morphology. In the absence of an inhibitor, a corroded surface appears rough and damaged. In the presence of Pyridine, 2-(ethylthio)-, a significantly smoother surface is observed, which confirms the formation of a protective film that prevents the corrosive attack. chemmethod.comnih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the surface film. It can detect the presence of nitrogen and sulfur from the inhibitor on the metal surface and provide evidence for the formation of coordinate bonds (e.g., Fe-N or Fe-S). qu.edu.qa

Table 2: Illustrative Electrochemical Data for Steel in 1 M HCl with and without Pyridine, 2-(ethylthio)-

| Condition | Corrosion Potential (E_corr) (mV vs. SCE) | Corrosion Current Density (i_corr) (μA/cm²) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Inhibition Efficiency (%) |

| Blank (1 M HCl) | -480 | 550 | 45 | - |

| 0.001 M Inhibitor | -465 | 55 | 520 | 90.0 |

| 0.005 M Inhibitor | -450 | 28 | 980 | 94.9 |

Note: This data is representative of the performance of effective pyridine-based inhibitors and serves as an illustrative example.

Computational chemistry provides powerful tools to understand the inhibitor-metal interactions at a molecular level, complementing experimental findings.

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is widely used to study the electronic properties of inhibitor molecules and their relationship to inhibition efficiency. chemmethod.comresearchgate.netresearchgate.netmdpi.com Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ) are calculated. mdpi.commdpi.com

A high E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal's vacant orbitals.

A low E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal.

A small energy gap (ΔE) implies higher reactivity of the inhibitor molecule.

For Pyridine, 2-(ethylthio)-, calculations would likely show that the electron density is highest around the nitrogen and sulfur atoms, identifying them as the primary sites for interaction with the metal surface. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the adsorption of inhibitor molecules on a metal surface in a simulated corrosive environment. These simulations provide a dynamic picture of the adsorption process, showing the orientation of the inhibitor molecules on the surface. For Pyridine, 2-(ethylthio)-, MD simulations would likely show the molecule adsorbing in a nearly parallel orientation to the surface, maximizing the contact between the π-system of the pyridine ring and the heteroatoms with the metal. mdpi.com

These theoretical approaches help in predicting the efficiency of new inhibitor designs and in elucidating the fundamental mechanisms of surface protection. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(ethylthio)pyridine derivatives, and what challenges are commonly encountered during synthesis?

- Methodology : The synthesis typically involves nucleophilic substitution reactions where ethylthiol groups are introduced into pyridine derivatives. Key steps include selecting appropriate catalysts (e.g., transition metals or bases) and optimizing reaction temperatures. Challenges include controlling regioselectivity and minimizing byproducts like disulfides. Purification often requires column chromatography or recrystallization. Researchers should monitor reactions using TLC and confirm yields via mass spectrometry .

- Common Pitfalls : Incomplete substitution due to steric hindrance or poor leaving-group activation. Ensure anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing 2-(ethylthio)pyridine, and how should data interpretation be approached?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify ethylthio group signals (δ ~2.5–3.5 ppm for SCH2 protons; δ ~15–25 ppm for sulfur-bound carbons). Compare with databases like NIST Chemistry WebBook for reference .

- HRMS : Confirm molecular ion peaks and fragmentation patterns. Use deuterated solvents to avoid overlapping signals .

- IR Spectroscopy : Detect C-S stretching vibrations (~600–700 cm<sup>-1</sup>).

Q. What safety protocols are essential when handling 2-(ethylthio)pyridine in laboratory settings?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Ventilation : Ensure adequate airflow to mitigate inhalation risks (TLV-TWA: <1 ppm recommended) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing ethylthio groups into pyridine derivatives while minimizing byproduct formation?

- Strategies :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. Use statistical tools like ANOVA to assess significance .

- Byproduct Suppression : Add radical scavengers (e.g., BHT) to prevent disulfide formation. Pre-activate thiols with bases like NaH to enhance nucleophilicity .

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies are effective for resolving contradictory cytotoxicity results in 2-(ethylthio)pyridine derivatives across different cell lines?

- Methodology :

- Assay Standardization : Use identical cell passage numbers, culture media, and incubation times. Validate results with positive controls (e.g., doxorubicin) .

- Mechanistic Studies : Perform RNA sequencing or proteomics to identify cell-line-specific pathways affected by the compound.

- Data Reconciliation : Apply meta-analysis frameworks to evaluate confounding variables (e.g., metabolic activity, membrane permeability) .

Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of 2-(ethylthio)pyridine derivatives in enzyme inhibition studies?

- Experimental Design :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450). Validate with kinetic assays (Ki measurements) .

- Analog Synthesis : Modify substituents (e.g., alkyl chain length, electron-withdrawing groups) and correlate changes with inhibitory potency.

- Statistical Modeling : Employ QSAR models to quantify contributions of structural features to activity .

Q. What methodologies are recommended for analyzing environmental fate and degradation pathways of 2-(ethylthio)pyridine derivatives?

- Approaches :

- Photolysis Studies : Expose compounds to UV light (λ = 254–365 nm) and monitor degradation via LC-MS. Identify intermediates using high-resolution mass spectrometry .

- Ecotoxicology Assays : Assess acute toxicity using Daphnia magna (LC50) and algae (EC50) models. Compare with regulatory thresholds (e.g., OECD guidelines) .

- Soil/Water Partitioning : Measure log Kow values to predict bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products